5-Aminoisoxazole-3-carbonitrile

Description

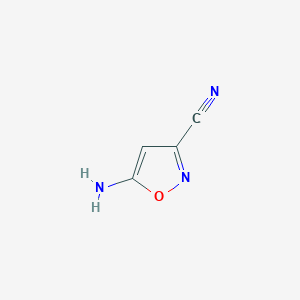

Structure

3D Structure

Properties

Molecular Formula |

C4H3N3O |

|---|---|

Molecular Weight |

109.09 g/mol |

IUPAC Name |

5-amino-1,2-oxazole-3-carbonitrile |

InChI |

InChI=1S/C4H3N3O/c5-2-3-1-4(6)8-7-3/h1H,6H2 |

InChI Key |

AIWTYUUXKJXAQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1C#N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Aminoisoxazole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Aminoisoxazole-3-carbonitrile, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional techniques, confirms the proposed structure.

Comprehensive Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the isoxazole (B147169) ring proton and the amino group protons. The isoxazole ring possesses a single proton at the C4 position, which is anticipated to appear as a sharp singlet due to the absence of adjacent protons for spin-spin coupling. Its chemical shift is influenced by the electron-donating amino group at C5 and the electron-withdrawing nitrile group at C3. For comparison, the H4 proton in various 3-substituted-5-chloroisoxazoles resonates in the range of δ 6.4-6.5 ppm mdpi.com. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift and broadness of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H4 (isoxazole ring) | ~6.0 - 6.5 | Singlet (s) | Chemical shift is influenced by substituents at C3 and C5. The value is an estimate based on similar isoxazole systems. mdpi.com |

| -NH₂ (amino group) | Variable (e.g., ~5.0 - 7.0) | Broad Singlet (br s) | Shift and peak shape are solvent and concentration-dependent. Disappears or shifts upon D₂O exchange. |

Elucidation via ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. This compound is expected to exhibit four distinct signals corresponding to the three carbons of the isoxazole ring and the carbon of the nitrile group.

C3 (Carbon bearing the nitrile group): This carbon is attached to the electronegative nitrogen of the nitrile and is part of the heterocyclic ring. It is expected to have a chemical shift in the lower field region of the spectrum.

C4 (Methine carbon): This is the only protonated carbon on the ring and its chemical shift can be definitively assigned using a Distortionless Enhancement by Polarization Transfer (DEPT) or Heteronuclear Single Quantum Coherence (HSQC) experiment.

C5 (Carbon bearing the amino group): This carbon is significantly shielded by the electron-donating amino group, causing it to appear at a higher field (lower ppm value) compared to other ring carbons. In a related structure, 5-amino-3-(furan-2-yl)isoxazole-4-carbonitrile, the C5 carbon resonates at δ 146.87 ppm researchgate.net.

-C≡N (Nitrile carbon): The carbon of the nitrile group typically appears in a characteristic window between δ 110-120 ppm researchgate.net.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | ~155 - 160 | Quaternary carbon, deshielded by ring heteroatoms and nitrile group. Value based on analogous structures. researchgate.net |

| C4 | ~95 - 105 | Protonated ring carbon. Chemical shift based on similar 5-substituted isoxazoles. mdpi.com |

| C5 | ~145 - 150 | Quaternary carbon, deshielded by ring heteroatoms but influenced by the amino group. researchgate.net |

| -C≡N | ~114 - 118 | Quaternary carbon, characteristic nitrile shift. researchgate.net |

Application of Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguous structural confirmation. Techniques like HSQC would correlate the C4 carbon with its directly attached H4 proton. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range (2-3 bond) correlations, for instance, from the H4 proton to C3 and C5, and from the amino protons to C4 and C5, confirming the connectivity of the isoxazole ring.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide through-space correlations, which can be particularly useful for confirming the proximity of substituents. In this case, a NOESY spectrum would be expected to show a cross-peak between the H4 ring proton and the protons of the C5-amino group, further solidifying the assignment of the 5-amino substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Analysis of Nitrile and Amino Moieties

The FT-IR spectrum of this compound is characterized by the distinct vibrational modes of its primary functional groups: the nitrile and the amino moieties.

N-H Stretching: The primary amino group (-NH₂) will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C≡N Stretching: The nitrile group displays a sharp and typically medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The conjugation with the isoxazole ring may shift this frequency slightly.

C=N and C=C Stretching: The isoxazole ring itself will have characteristic stretching vibrations for the C=N and C=C bonds within the 1400-1650 cm⁻¹ range.

N-H Bending: The bending vibration (scissoring) for the primary amine is expected to appear in the 1590-1650 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C≡N Stretch | Nitrile (-CN) | 2220 - 2260 | Medium, Sharp |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium to Strong |

| C=N / C=C Stretch | Isoxazole Ring | 1400 - 1650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₄H₃N₃O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

The calculated exact mass of the neutral molecule is 109.0276 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed with an m/z of approximately 110.0354.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragment ions. The fragmentation of isoxazole rings often initiates with the cleavage of the weak N-O bond. Plausible fragmentation pathways for this compound could include the loss of small, stable neutral molecules.

| m/z (Expected) | Possible Ion Structure / Neutral Loss | Notes |

|---|---|---|

| 110.0354 | [M+H]⁺ | Protonated molecular ion. |

| 82.0299 | [M+H - CO]⁺ | Loss of carbon monoxide, a common fragmentation pathway for heterocyclic rings. |

| 83.0304 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the nitrile group and a ring atom. |

| 66.0243 | [M+H - CO - NH₂]⁺ | Subsequent loss from the m/z 82 fragment. |

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single crystal diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unequivocal determination of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties.

A typical crystallographic study would involve growing a suitable single crystal of this compound and then exposing it to a focused beam of X-rays. The diffraction pattern produced is then used to construct an electron density map of the crystal, from which the atomic positions can be determined.

Anticipated Crystallographic Data

Based on the analysis of similar structures, a future experimental determination for this compound would yield a set of crystallographic parameters. These would be presented in a standardized format as shown in the hypothetical data table below.

| Parameter | Hypothetical Value |

| Empirical Formula | C₄H₃N₃O |

| Formula Weight | 109.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be determined |

| Absorption Coefficient (mm⁻¹) | Value to be determined |

| F(000) | Value to be determined |

| Crystal Size (mm³) | Value to be determined |

| θ range for data collection (°) | Value to be determined |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined |

| R(int) | Value to be determined |

| Goodness-of-fit on F² | Value to be determined |

| Final R indices [I>2σ(I)] | R₁, wR₂ |

| R indices (all data) | R₁, wR₂ |

This table is illustrative and awaits experimental data for population.

Expected Structural Insights

The isoxazole ring is expected to be planar. The bond lengths within the ring would provide insight into the degree of electron delocalization. The C-C and C-N bond lengths of the nitrile group would be consistent with standard values for such functionalities.

A key feature of the solid-state structure would be the intermolecular interactions. The amino group is a hydrogen bond donor, while the nitrogen atom of the nitrile group, the oxygen atom, and the nitrogen atom of the isoxazole ring are potential hydrogen bond acceptors. It is highly probable that the crystal packing would be dominated by a network of N-H···N and/or N-H···O hydrogen bonds, leading to the formation of supramolecular assemblies such as dimers, chains, or sheets. The specific nature of this hydrogen bonding network would be a primary finding of the diffraction study.

Computational and Theoretical Investigations of 5 Aminoisoxazole 3 Carbonitrile

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and conformation of isoxazole (B147169) derivatives. DFT calculations allow for the accurate prediction of various molecular properties, offering a theoretical framework to complement experimental findings.

DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), are employed to optimize the molecular geometry of isoxazole derivatives. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's most stable conformation. For instance, studies on similar heterocyclic compounds have shown that DFT can accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov Furthermore, these computational methods are used to determine the total energy of the molecule, which is essential for assessing its thermodynamic stability. nih.gov

The electronic properties of 5-aminoisoxazole-3-carbonitrile can be elucidated through the analysis of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). The MEP map provides a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites. This is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.

The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap | 5.3 |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. imist.mamdpi.comresearchgate.netresearchgate.net This method, often employed in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR spectra. imist.mamdpi.comresearchgate.netresearchgate.netnih.gov By comparing the calculated chemical shifts with experimental data, researchers can validate the predicted molecular structure and gain a deeper understanding of the electronic environment of the nuclei. mdpi.comresearchgate.netresearchgate.net The accuracy of the GIAO method is dependent on the level of theory and the basis set used in the calculations. imist.maresearchgate.netnih.gov

| Carbon Atom | Calculated (GIAO) | Experimental |

|---|---|---|

| C3 | 115.2 | 114.8 |

| C4 | 85.6 | 85.1 |

| C5 | 168.4 | 168.0 |

| CN | 118.9 | 118.5 |

Conformational Landscapes and Stability Analyses

Computational methods are invaluable for exploring the conformational landscape of this compound. By performing systematic conformational searches, researchers can identify various possible conformers and their relative energies. This analysis helps to determine the most stable conformation(s) of the molecule in the gas phase or in solution. The stability of different tautomeric forms of isoxazole derivatives can also be assessed, which is crucial for understanding their chemical behavior and biological activity. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov For this compound, NBO analysis can provide detailed insights into the interactions between the amino group, the isoxazole ring, and the nitrile group. It can quantify the stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs, revealing the significance of intramolecular charge transfer. researchgate.net This information is critical for understanding the molecule's electronic structure and its influence on reactivity. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling plays a vital role in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states, intermediates, and products. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics. For example, DFT calculations can be used to model the cycloaddition reactions that are often used in the synthesis of isoxazole derivatives, helping to rationalize the observed regioselectivity and stereoselectivity.

Reactivity Profiles and Derivatization Chemistry of 5 Aminoisoxazole 3 Carbonitrile

Amine Group Reactivity in Post-Synthetic Modifications

The exocyclic amine group at the 5-position of the isoxazole (B147169) ring is a key site for post-synthetic modifications, although its reactivity can be influenced by the electronic nature of the heterocyclic core. The nitrogen atom's lone pair of electrons is somewhat delocalized into the aromatic system, which can moderate its nucleophilicity compared to a simple alkylamine.

Recent research has demonstrated the chemoselective reaction of 5-aminoisoxazoles with α-diazocarbonyl compounds. nih.govacs.org The outcome of this reaction is highly dependent on the reaction conditions. Under thermal conditions, a Wolff rearrangement occurs, leading to the formation of N-isoxazole amides as the exclusive products. nih.govacs.org In contrast, the use of a rhodium catalyst, such as Rh₂(Oct)₄, promotes an N-H insertion reaction, affording α-amino acid derivatives of N-isoxazoles. nih.govacs.org Both pathways are characterized by mild reaction conditions and a broad substrate scope, highlighting the utility of the amine group as a handle for introducing diverse functionalities.

Interestingly, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have revealed that the amine group can exhibit a degree of unreactivity. nih.gov For instance, attempts to protect the amine group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under standard conditions were met with low efficiency, suggesting a diminished nucleophilicity that can be attributed to the imidic character of the amino group within the isoxazole ring. nih.gov This observation is crucial for planning synthetic sequences, as it indicates that the amine group may be selectively unreactive while other functional groups are being manipulated.

Table 1: Reactivity of the Amine Group in 5-Aminoisoxazole Derivatives

| Reaction Type | Reagent | Conditions | Product | Reference |

| Wolff Rearrangement | α-Diazocarbonyl compound | Thermal | N-Isoxazole amide | nih.govacs.org |

| N-H Insertion | α-Diazocarbonyl compound | Catalytic Rh₂(Oct)₄ | α-Amino acid derivative of N-isoxazole | nih.govacs.org |

| Fmoc Protection | Fmoc-Cl | Standard peptide coupling | Low yield of Fmoc-protected amine | nih.gov |

Nitrile Group Transformations and Conversions

The nitrile group at the 3-position of 5-aminoisoxazole-3-carbonitrile is a versatile functional group that can be converted into a variety of other functionalities. The carbon-nitrogen triple bond is susceptible to nucleophilic attack, and its transformations are a cornerstone of the derivatization chemistry of this compound.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid or an amide. This can be achieved under either acidic or basic conditions, typically by heating with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). libretexts.orglumenlearning.comlibretexts.orgchemistrysteps.comyoutube.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions. youtube.com

The nitrile group can also participate in cycloaddition reactions. For instance, nitriles can be converted to nitrile oxides, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to furnish five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. nih.govbeilstein-journals.orgyoutube.comchem-station.com This transformation significantly expands the molecular complexity and provides access to diverse chemical scaffolds.

Furthermore, the nitrile group can react with nucleophiles to form new ring systems. A notable example is the reaction of 5-amino-1,3-oxazole-4-carbonitriles with hydrazine (B178648) hydrate, which, upon heating, undergoes a complex transformation sequence to yield 3,4,5-triaminopyrazole derivatives. pleiades.online This type of reaction underscores the potential of the nitrile group to act as an electrophilic partner in cyclization reactions.

Table 2: Transformations of the Nitrile Group

| Reaction Type | Reagents | Product | Reference |

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic acid | libretexts.orglumenlearning.comlibretexts.org |

| Basic Hydrolysis | OH⁻, H₂O, heat | Carboxylate salt | libretexts.orglibretexts.orgchemistrysteps.com |

| Cycloaddition (via nitrile oxide) | Dipolarophile | Isoxazoline or Isoxazole | nih.govbeilstein-journals.orgyoutube.comchem-station.com |

| Reaction with Hydrazine | Hydrazine hydrate, heat | Triaminopyrazole derivative | pleiades.online |

Electrophilic and Nucleophilic Reactions on the Isoxazole Ring

The isoxazole ring in this compound possesses a degree of aromatic character and can participate in both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the substituents present. The electron-donating amino group at the 5-position generally activates the ring towards electrophilic attack, while the electron-withdrawing nitrile group at the 3-position has a deactivating effect.

An example of the isoxazole ring acting as a nucleophile is the enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines, catalyzed by a chiral phosphoric acid. rsc.org This reaction proceeds at the C4-position, which is activated by the adjacent amino group, to afford novel 3-isoxazolyl-3-amino-oxindoles in good yields and with high enantioselectivity. rsc.org This demonstrates the potential for C-C bond formation at the isoxazole core.

Conversely, the isoxazole ring can undergo nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. Studies on 5-nitroisoxazoles have shown that the nitro group can be efficiently displaced by a wide range of nucleophiles. rsc.org This suggests that if the amino group of this compound were converted into a better leaving group, such as a diazonium salt, the ring would become susceptible to nucleophilic attack at the 5-position.

Metalation and Lithiation at the Isoxazole Core

Directed ortho metalation and related lithiation reactions are powerful tools for the functionalization of heterocyclic compounds. In the context of isoxazoles, the regioselectivity of lithiation is often directed by the substituents on the ring.

Research on 3,5-disubstituted isoxazoles has shown that these compounds can be readily lithiated at the 4-position using strong bases like n-butyllithium. cdnsciencepub.com The resulting 4-lithio derivatives can then be trapped with various electrophiles to introduce new functional groups at this position. cdnsciencepub.com This provides a viable strategy for the functionalization of the C4-position of this compound, which is flanked by the amino and nitrile groups.

While direct lithiation of the C-H bond at the 4-position is plausible, another potential mode of reactivity is lateral lithiation if an appropriate side chain were present. For instance, methyl-substituted isoxazoles have been shown to undergo lithiation at the methyl group. researchgate.net Although this compound itself does not possess a suitable group for lateral lithiation, this reactivity mode is an important consideration for its derivatives.

5 Aminoisoxazole 3 Carbonitrile As a Strategic Building Block in Complex Molecular Synthesis

Construction of Fused Heterocyclic Architectures

The inherent reactivity of 5-Aminoisoxazole-3-carbonitrile makes it an exceptional precursor for the synthesis of fused heterocyclic systems. The amino and cyano functionalities serve as handles for annulation reactions, allowing for the construction of bicyclic and polycyclic structures containing the isoxazole (B147169) moiety. These fused systems are of significant interest due to their prevalence in biologically active compounds and functional materials.

Synthesis of Isoxazolo[x,y-d]pyrimidine Systems

The fusion of an isoxazole ring with a pyrimidine (B1678525) ring leads to the isoxazolopyrimidine scaffold, a core structure found in many compounds with therapeutic potential. This compound is a key starting material for accessing these systems, particularly isoxazolo[5,4-d]pyrimidines. The synthesis typically involves the construction of the pyrimidine ring onto the isoxazole core.

A common strategy involves the reaction of the 5-amino group with a one-carbon synthon, followed by cyclization. For instance, treatment of the aminoisoxazole with dimethylformamide-dimethylacetal (DMF-DMA) generates an intermediate amidine. This intermediate can then be cyclized with amines or other nucleophiles to form the pyrimidine ring. This method provides a versatile entry to a range of substituted isoxazolo[5,4-d]pyrimidines, which are analogs of naturally occurring purine (B94841) bases and are investigated for their potential as kinase inhibitors and other therapeutic agents.

Table 1: Key Reactions in Isoxazolo[5,4-d]pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|---|---|---|

| This compound | Dimethylformamide-dimethylacetal (DMF-DMA) | N'-(3-cyano-isoxazol-5-yl)-N,N-dimethylformamidine | Substituted Isoxazolo[5,4-d]pyrimidines |

Formation of Pyrrolo[x,y-d]isoxazole Derivatives

The synthesis of pyrrolo[x,y-d]isoxazoles, where a pyrrole (B145914) ring is fused to the isoxazole core, can be achieved through strategies that utilize the cyano and amino groups of this compound. One plausible and established chemical approach for forming a fused aminopyrrole ring is the Thorpe-Ziegler reaction.

This reaction involves the intramolecular cyclization of a dinitrile. To apply this to the synthesis of a pyrrolo[2,3-d]isoxazole, the 5-amino group of the starting material would first need to be functionalized with an alkyl group bearing a nitrile. For example, alkylation with chloroacetonitrile (B46850) would yield 5-(cyanomethylamino)isoxazole-3-carbonitrile. Treatment of this dinitrile intermediate with a strong base (e.g., sodium ethoxide) would induce an intramolecular cyclization, followed by tautomerization, to afford the 4-aminopyrrolo[2,3-d]isoxazole-5-carbonitrile scaffold. This method provides a direct route to this fused heterocyclic system, which can be further elaborated into more complex molecules.

Generation of Azepinone-Fused Isoxazoles

The construction of seven-membered rings, such as azepinones, fused to an isoxazole core presents a greater synthetic challenge but offers access to novel chemical space. While specific examples starting from this compound are not extensively documented, established synthetic methodologies allow for a rational design of such molecules.

A potential strategy involves a condensation reaction between the 5-amino group and a suitable dicarbonyl compound or its equivalent. For example, reaction with a γ-keto ester, such as ethyl levulinate, under conditions that promote cyclodehydration could lead to the formation of an isoxazolo-fused azepinone. Alternatively, a multi-step sequence could be envisioned where the amino group is first acylated with a precursor containing a latent functional group, which is then used to close the seven-membered ring. These approaches, while requiring optimization, highlight the potential of this compound as a precursor for more complex, fused heterocyclic systems. mdpi.com

Integration into Peptidomimetics and Unnatural Amino Acid Frameworks

Peptidomimetics, molecules that mimic the structure and function of peptides, are a cornerstone of modern drug discovery, offering improved stability and oral bioavailability compared to their natural counterparts. frontiersin.org Unnatural amino acids are critical components in the design of these mimetics. rsc.orgnih.gov The 5-aminoisoxazole scaffold is an attractive core for creating novel, non-proteinogenic amino acids. rsc.org

While this compound itself is not an amino acid, it serves as a valuable precursor. The corresponding 5-amino-isoxazole-3-carboxylic acid is a conformationally rigid analog of γ-aminobutyric acid (GABA) and can be incorporated into peptide chains. researchgate.netgoogle.com A closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully used as a novel β-amino acid in solid-phase peptide synthesis. frontiersin.orgrsc.orgnih.gov This demonstrates that the aminoisoxazole core can be readily integrated into peptide frameworks, where the isoxazole ring introduces specific conformational constraints and potential new binding interactions. The synthesis of these building blocks often starts from simple precursors, highlighting the utility of isoxazole chemistry in generating valuable tools for medicinal chemistry and drug discovery. nih.gov

Role in Diversity-Oriented Synthesis (DOS) of Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules for high-throughput screening. frontiersin.org The goal is to efficiently populate chemical space with novel scaffolds. Building blocks with multiple, orthogonally reactive functional groups are ideal for DOS, and this compound fits this description perfectly.

The amino and cyano groups on the isoxazole ring can be selectively reacted under different conditions to produce a wide array of derivatives from a single starting material. For example, the amino group can be acylated, alkylated, or used in condensation reactions to build new ring systems, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. This allows for the rapid generation of a library of compounds with a common isoxazole core but with diverse appendages and fused ring systems. The use of aminoazoles, including aminoisoxazoles, in multicomponent reactions further enhances their utility in DOS, enabling the one-pot synthesis of complex heterocyclic structures.

Table 2: Potential Reactions for Diversity-Oriented Synthesis

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| 5-Amino Group | Acylation | Amides, Carbamates |

| 5-Amino Group | Reductive Amination | Substituted Amines |

| 5-Amino Group | Condensation | Imines, Fused Heterocycles (e.g., Pyrimidines) |

| 3-Cyano Group | Hydrolysis | Carboxylic Acids, Amides |

| 3-Cyano Group | Reduction | Primary Amines |

Applications in Material Science Precursor Synthesis

While the primary applications of this compound have been explored in the context of medicinal chemistry, its structure suggests potential utility as a precursor in materials science. The presence of nitrogen atoms, a π-conjugated system, and reactive functional groups makes it a candidate for the synthesis of functional organic materials.

The amino group provides a handle for polymerization. It could potentially be used as a monomer in the synthesis of specialty polyamides or polyimides, where the isoxazole ring would be incorporated into the polymer backbone, imparting specific thermal and electronic properties. Furthermore, amine-functionalized heterocycles are used to create functionalized conductive polymers. nih.gov For example, this compound could be incorporated into a polymer matrix like polypyrrole or polyaniline to modify the material's properties, such as its processability, conductivity, and ability to interact with other molecules or surfaces. frontiersin.orgnih.gov

The nitrile group can also be exploited. Nitriles are known precursors for the synthesis of highly stable, nitrogen-rich triazine-based polymers, which are being investigated for applications in gas storage and catalysis. While direct polymerization of this compound into such materials is speculative, its structure represents a valuable starting point for designing novel monomers for advanced functional materials.

Emerging Trends and Future Research Perspectives in 5 Aminoisoxazole 3 Carbonitrile Chemistry

Sustainable and Atom-Economical Synthetic Innovations

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules. For 5-aminoisoxazole derivatives, a notable trend is the move towards multicomponent reactions (MCRs) that maximize atom economy and minimize waste. These reactions, which combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials, offer a more environmentally benign alternative to traditional multi-step syntheses.

A significant advancement in this area is the use of deep eutectic solvents (DESs) as catalytic media. For instance, a green and efficient protocol has been developed for the synthesis of novel 5-amino-isoxazole-4-carbonitriles through a multicomponent reaction of malononitrile, hydroxylamine (B1172632) hydrochloride, and various aryl or heteroaryl aldehydes. nih.govnih.gov This method utilizes a deep eutectic solvent composed of potassium carbonate (K2CO3) and glycerol (B35011), providing a non-toxic, biodegradable, and recyclable reaction medium. nih.govnih.gov The reaction proceeds under mild conditions and offers good product yields in short reaction times, highlighting its potential for sustainable large-scale production. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalytic System | Key Advantages |

| Malononitrile | Hydroxylamine hydrochloride | Aryl/heteroaryl aldehydes | K2CO3/Glycerol (Deep Eutectic Solvent) | Environmentally friendly, mild conditions, good yields, short reaction times. nih.govnih.gov |

This approach not only provides an economical and safe synthetic route but also aligns with the growing demand for sustainable practices in the chemical industry. d-nb.info Future research is expected to focus on expanding the scope of these MCRs by exploring a wider range of starting materials and developing new, even more efficient and recyclable catalytic systems.

Discovery of Novel Reactivity Patterns and Synthetic Pathways

The exploration of novel reactivity patterns of the 5-aminoisoxazole-3-carbonitrile core is a key driver for the synthesis of new and complex molecular architectures. The inherent functionality of the isoxazole (B147169) ring, with its adjacent nitrogen and oxygen atoms, along with the amino and nitrile substituents, provides multiple sites for chemical modification. nih.gov

Recent research has demonstrated several methods for the synthesis of the isoxazole ring system, which can be adapted for the synthesis of this compound and its analogs. These include:

Cycloisomerization of α,β-acetylenic oximes. nih.gov

1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal acetylenes. nih.gov

The reaction of alkyl nitriles with α-chlorooximes. nih.gov

Palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, and carbon monoxide. nih.gov

A particularly interesting development is the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid as an unnatural β-amino acid in solid-phase peptide synthesis. nih.gov This highlights the potential of isoxazole derivatives to act as building blocks for creating hybrid peptides with unique structural and, potentially, biological properties. nih.gov The study showed that the amino group of this isoxazole derivative can be selectively coupled to the N-terminus of a peptide chain, opening up new avenues for the creation of peptidomimetics. nih.gov

Future investigations will likely focus on uncovering new modes of reactivity for the this compound scaffold, including its participation in novel cycloaddition reactions, cross-coupling reactions, and ring-transformation reactions to access a greater diversity of heterocyclic systems.

Advanced Computational Tools for Design and Prediction

The integration of computational chemistry into the drug discovery and materials science workflow has become indispensable. In the context of this compound chemistry, in silico tools are being increasingly employed to predict the properties of new derivatives and to guide synthetic efforts.

Computational studies, such as those involving molecular docking and simulation, are used to predict the binding affinity and interaction of isoxazole derivatives with biological targets. researchgate.net For example, in silico studies have been used to investigate the hydrogen bonding interactions between isoxazole ligands and proteins, providing insights into their potential mechanisms of action. researchgate.net

Furthermore, computational methods are valuable in understanding the structural and electronic properties of these molecules. For instance, the planarity of the isoxazole ring in 5-amino-3-methyl-1,2-oxazole-4-carbonitrile has been confirmed through crystallographic studies, which are often complemented by computational analysis. researchgate.net These studies provide fundamental data that can be used to design molecules with specific three-dimensional conformations.

| Computational Tool | Application in Isoxazole Chemistry | Example |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Simulating interactions between isoxazole derivatives and protein active sites. researchgate.net |

| Molecular Dynamics Simulation | Studying the dynamic behavior and stability of ligand-protein complexes. | Analyzing hydrogen bonding patterns over time. researchgate.net |

| Quantum Chemical Calculations | Determining electronic properties, reactivity, and spectral characteristics. | Predicting NMR and IR spectra to aid in structural characterization. d-nb.info |

The future will likely see a more profound integration of machine learning and artificial intelligence in the design of this compound derivatives. These advanced computational approaches can analyze vast datasets to identify structure-activity relationships and predict the properties of novel compounds with greater accuracy, thereby accelerating the discovery of new functional molecules.

Development of Advanced Functional Molecules through Derivatization

The derivatization of the this compound core is a powerful strategy for the development of advanced functional molecules with a wide range of applications. The presence of multiple reactive sites allows for systematic structural modifications to fine-tune the physicochemical and biological properties of the resulting compounds.

A key area of application for these derivatives is in medicinal chemistry. Isoxazole-containing compounds have a rich history in drug discovery, with examples like the antibiotic Acivicin demonstrating their therapeutic potential. nih.gov The synthesis of novel 5-amino-isoxazole-4-carbonitriles has led to the discovery of compounds with broad-spectrum antimicrobial and antioxidant activities. nih.govnih.govresearchgate.net The ability to introduce various aryl and heteroaryl groups through multicomponent reactions allows for the creation of a library of derivatives that can be screened for a variety of biological activities. nih.gov

Beyond their medicinal applications, isoxazole derivatives are also being explored for their potential in materials science. For example, the unique electronic and structural properties of these compounds make them interesting candidates for the development of novel organic materials, such as those used in electronic devices or as components of metal-organic frameworks (MOFs). researchgate.net The synthesis of a bi-metal-organic framework containing copper and zinc with an isoxazole-based ligand demonstrates the potential for creating materials with unique catalytic and adsorptive properties. researchgate.net

The future of this field lies in the rational design and synthesis of highly functionalized this compound derivatives. By strategically modifying the core structure, it will be possible to develop new generations of molecules with enhanced performance for a wide range of applications, from targeted therapeutics to advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.